5-Chloroquinaldine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinaldine can be achieved through various methods. One common approach involves the Doebner-Miller reaction, which uses tetrachloro-1,4-quinone as an oxidant. This method is advantageous as it improves yield and eliminates the need for forming a zinc chloride complex to isolate the end product .
Industrial Production Methods: This method is preferred due to its efficiency in improving yields and simplifying the purification process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroquinaldine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Tetrachloro-1,4-quinone is commonly used as an oxidant.
Reduction: Hydrogenation reactions typically use catalysts like palladium on carbon.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
5-Chloroquinaldine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: It has been studied for its potential antimicrobial and antimalarial properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential use in developing new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloroquinaldine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids and proteins in microorganisms. The exact molecular pathways and targets are still under investigation, but it is known to exhibit bactericidal and antimalarial effects .
Comparison with Similar Compounds
4-Chloroquinaldine: Another quinoline derivative with similar chemical properties but different substitution patterns.
7-Fluoroquinaldine: A fluorinated derivative with distinct chemical and biological properties.
6-Methoxyquinaldine: A methoxy-substituted quinoline with unique applications in medicinal chemistry .
Uniqueness of 5-Chloroquinaldine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFYMAPAENTMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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